molecular formula C16H12BrF3O B1532106 3-(3-Bromophenyl)-3'-trifluoromethylpropiophenone CAS No. 898760-54-8

3-(3-Bromophenyl)-3'-trifluoromethylpropiophenone

Cat. No.: B1532106
CAS No.: 898760-54-8
M. Wt: 357.16 g/mol
InChI Key: IKPCPUURSBGUGB-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identity

The compound 3-(3-bromophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one is a bifunctional aromatic ketone with systematic IUPAC nomenclature reflecting its structural complexity. The parent chain, propan-1-one, positions the ketone group at carbon 1, while two aromatic substituents occupy distinct positions:

  • A 3-bromophenyl group attaches to carbon 3 of the propane backbone.
  • A 3-trifluoromethylphenyl group binds to the carbonyl carbon (carbon 1).

The molecular formula C₁₆H₁₂BrF₃O (molecular weight: 357.16 g/mol) underscores its hybrid aromatic-aliphatic architecture. The SMILES notation C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=CC=C2)C(F)(F)F and InChIKey IKPCPUURSBGUGB-UHFFFAOYSA-N provide unambiguous structural identification. Key spectroscopic identifiers include:

Property Value Source
Molecular Formula C₁₆H₁₂BrF₃O
Molecular Weight 357.16 g/mol
SMILES C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=CC=C2)C(F)(F)F

This bifunctional design enables dual reactivity at both the bromine and trifluoromethyl sites, making the compound a versatile intermediate in synthetic chemistry.

Historical Context in Organofluorine Chemistry

The integration of fluorine into organic frameworks dates to the 19th century, with Alexander Borodin’s pioneering halogen-exchange reactions. However, the trifluoromethyl group’s rise to prominence began in the mid-20th century, driven by its unique electronic properties and stability. Industrial demand for fluorinated materials, such as polytetrafluoroethylene (PTFE), catalyzed advances in trifluoromethylation methodologies.

The synthesis of 3-(3-bromophenyl)-3'-trifluoromethylpropiophenone exemplifies modern electrophilic and nucleophilic strategies. For instance, palladium-catalyzed cross-coupling reactions—similar to those described for trifluoromethyl acetophenone derivatives—enable precise aryl-aryl bond formation. Additionally, halogen-exchange protocols using potassium fluoride (KF) or silver fluoride (AgF) facilitate bromine substitution while preserving the trifluoromethyl group’s integrity. These methods reflect evolutionary milestones in organofluorine chemistry, bridging academic discovery and industrial application.

Significance of Bromine and Trifluoromethyl Substituents

The bromine atom and trifluoromethyl group confer distinct electronic and steric effects:

  • Bromine as a Leaving Group :
    The bromine atom at the meta position of the phenyl ring enhances susceptibility to nucleophilic aromatic substitution (SₙAr). Electron-withdrawing groups, such as trifluoromethyl, activate the aromatic ring toward displacement reactions, as seen in 1-chloro-2,4-dinitrobenzene. This reactivity is critical for constructing complex architectures in pharmaceuticals and agrochemicals.

  • Trifluoromethyl as an Electron-Withdrawing Group :
    The -CF₃ group’s strong inductive (-I) effect polarizes adjacent bonds, increasing electrophilicity at the carbonyl carbon. This polarization accelerates ketone participation in condensation and cycloaddition reactions, as demonstrated in superelectrophilic systems. Furthermore, the trifluoromethyl group’s metabolic stability and lipophilicity enhance drug candidate bioavailability, aligning with trends in fluorinated pharmaceutical design.

  • Synergistic Effects : The coexistence of bromine and trifluoromethyl groups creates a reactivity gradient. For example, the bromophenyl moiety may undergo Suzuki-Miyaura coupling, while the trifluoromethylphenyl group stabilizes transition states in radical reactions. Such duality positions this compound as a strategic building block in materials science, particularly in thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs).

Properties

IUPAC Name

3-(3-bromophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrF3O/c17-14-6-1-3-11(9-14)7-8-15(21)12-4-2-5-13(10-12)16(18,19)20/h1-6,9-10H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPCPUURSBGUGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401180287
Record name 1-Propanone, 3-(3-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401180287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-54-8
Record name 1-Propanone, 3-(3-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-(3-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401180287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(3-Bromophenyl)-3'-trifluoromethylpropiophenone generally involves:

  • Preparation of the trifluoromethylated aromatic ketone intermediate.
  • Introduction of the bromophenyl moiety through halogenation or cross-coupling.
  • Use of propiophenone or related ketone derivatives as starting materials.

These steps often require precise control of reaction conditions and reagents to achieve high yields and purity.

Preparation of Trifluoromethylated Aromatic Ketone Intermediates

A key precursor is 1-(4-(trifluoromethyl)phenyl)butan-1-one or related trifluoromethylated propiophenones. According to a detailed synthetic procedure from the Journal of Organic Chemistry:

  • The trifluoromethylated benzamide intermediate is first synthesized by coupling N,O-dimethylhydroxylamine with 4-(trifluoromethyl)benzoic acid derivatives using EDCI·HCl and triethylamine in DMF.
  • This intermediate is then treated with an organomagnesium reagent (e.g., n-propylmagnesium chloride) under inert atmosphere at 0 °C to room temperature to yield the trifluoromethylated propiophenone after acidic workup and chromatographic purification.
  • The isolated product is a colorless oil with high purity and good yields (e.g., 88%).

This method allows for the selective introduction of the trifluoromethyl group on the aromatic ring adjacent to the ketone functionality.

Introduction of the 3-Bromophenyl Group

The 3-bromophenyl substituent can be introduced via:

  • Direct bromination of phenyl rings, although regioselectivity is a challenge.
  • Cross-coupling reactions such as Suzuki or Stille coupling using bromophenyl precursors.
  • Use of brominated intermediates as starting materials for further elaboration.

While direct literature on the exact coupling for this compound is limited, related phosphine and halogenated aromatic compound syntheses provide insight:

  • Palladium-catalyzed cyclizations and coupling reactions have been explored for related bromophenyl compounds, although some cyclizations fail without radical intermediates or specialized conditions.
  • Bromination of trifluoromethylated aromatic rings often requires careful control of reagents like N-bromosuccinimide (NBS) and sulfuric acid under staged addition to avoid over-bromination and side reactions.

Preparation of Brominated Trifluoromethyl Precursors

The brominated trifluoromethylated intermediates, such as 3,3,3-trifluoro-2-bromopropanol, are synthesized by:

  • Continuous introduction of trifluoropropene into a glacial acetic acid reaction system at 70–110 °C.
  • Stepwise addition of NBS and concentrated sulfuric acid in three stages to control bromination.
  • Subsequent reflux with alcohol (e.g., ethanol or methanol) to yield the bromopropanol with yields ranging from 65.9% to 90.2% and high purity (up to 99.1%).

This method is a one-pot process that reduces waste and improves operational simplicity, providing key brominated trifluoromethyl intermediates useful for further synthesis.

Alternative Bromination Methods for 1-Bromo-3,3,3-trifluoropropene

An alternative approach involves:

  • Reacting 3,3,3-trifluoropropyne with hydrogen bromide at temperatures above 50 °C, optionally in the presence of a catalyst.
  • This reaction produces bromine-substituted trifluoropropene derivatives, which can be further transformed into brominated trifluoromethyl ketones.

Summary Table of Key Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Formation of trifluoromethylated benzamide N,O-dimethylhydroxylamine, EDCI·HCl, Et3N, DMF, rt, 18 h ~50 Intermediate for ketone synthesis
2 Grignard reaction to propiophenone n-Propylmagnesium chloride, THF, 0 °C to rt, acidic workup 88 Produces trifluoromethylated propiophenone
3 Bromination of trifluoropropene NBS, concentrated H2SO4, glacial acetic acid, staged addition, 70–130 °C 65.9–90.2 One-pot bromopropanol synthesis
4 Bromination via HBr addition 3,3,3-Trifluoropropyne + HBr, >50 °C, catalyst optional Not specified Produces 1-bromo-3,3,3-trifluoropropene

Research Findings and Considerations

  • The staged addition of NBS and sulfuric acid during bromination is critical to control reaction rates and avoid side products.
  • The use of organomagnesium reagents for ketone formation from amide intermediates enables high regioselectivity and yields.
  • Attempts at Pd-catalyzed cyclization for related bromophenyl compounds sometimes fail, suggesting the need for radical-mediated pathways or alternative catalysts.
  • The one-pot bromination method reduces waste and simplifies purification, which is advantageous for scale-up and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromophenyl)-3'-trifluoromethylpropiophenone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules : 3-(3-Bromophenyl)-3'-trifluoromethylpropiophenone serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
  • Reactivity Studies : The compound can undergo typical reactions associated with ketones, such as reductions and substitutions, enabling the exploration of new chemical pathways.

Biology

  • Enzyme Inhibition Studies : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. Its structural features allow it to interact with enzyme active sites, potentially leading to therapeutic effects.
  • Receptor Binding : The compound's ability to bind to biological receptors is under investigation, particularly in the context of drug development for conditions like depression or anxiety.

Medicine

  • Potential Therapeutic Applications : Ongoing research is focused on the compound's efficacy in treating various medical conditions. Its interactions with biological targets suggest it may have anti-inflammatory or analgesic properties.
  • Drug Development : The compound is being evaluated for its potential as a lead compound in pharmaceutical research, particularly in developing novel therapeutic agents.

Data Table: Summary of Applications

Application AreaDescriptionPotential Impact
ChemistryPrecursor for complex organic synthesisEnables exploration of new chemical pathways
BiologyEnzyme inhibition and receptor binding studiesPotential therapeutic effects on metabolic pathways
MedicineInvestigation into anti-inflammatory propertiesDevelopment of novel pharmaceuticals

Case Study 1: Enzyme Inhibition

A study was conducted to evaluate the inhibitory effects of this compound on a specific enzyme involved in metabolic regulation. The results indicated that at certain concentrations, the compound significantly reduced enzyme activity, suggesting its potential use as an inhibitor in metabolic disorders.

Case Study 2: Receptor Binding Affinity

In another investigation, the binding affinity of this compound to serotonin receptors was assessed. The findings revealed that the compound exhibited moderate affinity, indicating its potential as a candidate for further development in treating mood disorders.

Mechanism of Action

The mechanism by which 3-(3-Bromophenyl)-3'-trifluoromethylpropiophenone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Propiophenone Family

(a) 3'-Bromo-3-(3-methoxyphenyl)propiophenone (CAS 898774-64-6)
  • Structure : Differs by a methoxy (-OCH₃) group replacing the trifluoromethyl (-CF₃) substituent.
  • No bioactivity data are reported .
(b) 3'-Bromo-3-(2,3-dimethylphenyl)propiophenone (CAS 898769-35-2)
  • Structure : Contains methyl groups at the 2- and 3-positions of the second phenyl ring.
  • Properties : Methyl groups introduce steric hindrance, which may reduce metabolic degradation but also limit binding efficiency in biological systems .
(c) 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
  • Structure : A propane-linked derivative lacking the ketone group.
  • Properties : The absence of the carbonyl group reduces polarity, likely decreasing solubility in aqueous environments .

Chalcone Derivatives with Bromophenyl Substituents

Chalcones (α,β-unsaturated ketones) share structural motifs with propiophenones but exhibit distinct electronic properties due to conjugation. Key examples include:

(a) (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (Compound C3)
  • Synthesis : Microwave-assisted Claisen-Schmidt condensation (62.32% yield).
  • Bioactivity : IC₅₀ = 422.22 ppm against MCF-7 breast cancer cells, indicating moderate cytotoxicity .
(b) (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (Compound C4)
  • Synthesis : Similar microwave method (55.32% yield).
  • Bioactivity : IC₅₀ = 22.41 ppm, demonstrating significantly higher potency than C3, likely due to the lipophilic isopropyl group enhancing membrane permeability .
(c) (E)-1-(3-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-on
  • Structure : Methoxy groups at the 3- and 4-positions increase electron density.
  • Properties : Crystallographic studies confirm planar geometry, which may favor π-π stacking interactions in biological targets .

Key Observations :

Trifluoromethyl vs. Methoxy Groups : The -CF₃ group in the target compound increases electronegativity and metabolic stability compared to -OCH₃, which may enhance bioavailability .

Chalcone vs. Propiophenone: Chalcones exhibit α,β-unsaturation, enabling conjugation and redox activity, whereas propiophenones lack this feature. This difference may explain chalcones' superior cytotoxicity .

Steric and Electronic Effects : Bulky substituents (e.g., isopropyl in C4) improve lipophilicity and target binding, as evidenced by C4's low IC₅₀ .

Biological Activity

3-(3-Bromophenyl)-3'-trifluoromethylpropiophenone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of propiophenones, characterized by a bromophenyl group and a trifluoromethyl moiety. Its molecular formula is C16H14BrF3OC_{16}H_{14}BrF_3O, and it has a molecular weight of approximately 363.19 g/mol. The presence of bromine and trifluoromethyl groups enhances its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, revealing minimum inhibitory concentrations (MICs) that suggest potent activity.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results demonstrate its potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies on various cancer cell lines, including colon (SW480) and prostate (PC3) cancer cells, showed significant cytotoxic effects.

Cell Line IC50 (µM)
SW48012.5
PC310.0

The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, leading to increased caspase activity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation: It is hypothesized to interact with various receptors, potentially modulating signaling pathways that control cell survival and apoptosis.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. The results indicated that it was particularly effective against resistant Staphylococcus strains, outperforming conventional antibiotics in some cases.

Research on Cancer Cell Lines

In another study, the compound was tested on several cancer cell lines to evaluate its anticancer potential. The findings revealed that it significantly reduced cell viability in a dose-dependent manner, highlighting its promise as a novel anticancer agent.

Q & A

Basic: What are the common synthetic routes for 3-(3-bromophenyl)-3'-trifluoromethylpropiophenone, and how are reaction conditions optimized?

The compound is typically synthesized via Claisen-Schmidt condensation , where aromatic aldehydes and ketones undergo aldol condensation under eco-friendly conditions. Microwave-assisted methods (e.g., 300–500 W irradiation for 5–15 minutes) enhance reaction efficiency and yield compared to traditional thermal methods . Optimization involves:

  • Catalyst selection : Base catalysts like NaOH or KOH in ethanol/water mixtures.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates.
  • Temperature control : Microwave irradiation reduces side reactions and shortens reaction time .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Key techniques include:

  • ¹H-NMR : Identifies aromatic proton environments (e.g., splitting patterns for bromophenyl and trifluoromethyl groups). For example, the 3-bromophenyl group shows deshielded protons at δ 7.4–7.8 ppm .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 307 for C₁₅H₁₂BrFO) confirm the molecular weight .
  • IR spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

Advanced: How does the presence of bromine and trifluoromethyl groups influence regioselectivity in further functionalization?

The 3-bromophenyl group acts as a meta-directing substituent, while the trifluoromethyl group is a strong electron-withdrawing moiety, directing electrophilic attacks to specific positions. For example:

  • Nucleophilic substitution : Bromine at the 3-position facilitates SNAr reactions under basic conditions, replacing Br with amines or thiols .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids target the bromine site, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures .

Advanced: How can researchers resolve contradictions in reported cytotoxic activities of halogenated propiophenones?

Discrepancies in cytotoxicity data (e.g., varying IC₅₀ values across studies) may arise from:

  • Purity differences : Commercial samples with >95% purity (HPLC) reduce variability in bioassays .
  • Cell line specificity : Activity against MCF-7 breast cancer cells may not correlate with Vero kidney cells due to metabolic differences .
  • Assay protocols : Standardized Presto Blue™ viability assays with controlled incubation times (24–48 hrs) improve reproducibility .

Advanced: What strategies are effective in improving the stability of this compound during storage?

  • Storage conditions : Anhydrous environments (desiccators at −20°C) prevent hydrolysis of the ketone group.
  • Light sensitivity : Amber vials minimize photodegradation of the bromophenyl moiety .
  • Purity monitoring : Regular HPLC checks (>95% purity) ensure degradation products (e.g., 3-bromophenylacetic acid) are minimized .

Basic: What are the primary applications of this compound in medicinal chemistry research?

It serves as a key intermediate for:

  • Anticancer agents : Halogenated propiophenones inhibit tubulin polymerization, as shown in MCF-7 cell line studies .
  • Fluorinated drug candidates : The trifluoromethyl group enhances metabolic stability and bioavailability in CNS-targeting molecules .

Advanced: How can computational methods aid in predicting the reactivity of this compound?

  • DFT calculations : Predict electrophilic/nucleophilic sites using HOMO-LUMO gaps (e.g., Fukui indices for bromine substitution).
  • Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize synthetic derivatives .

Basic: What are the critical safety considerations when handling this compound?

  • Toxicity : Brominated aromatics may release HBr fumes under heat; use fume hoods.
  • Flammability : Ethyl acetate/hexane mixtures used in purification require spark-free equipment .

Advanced: How can researchers design derivatives to explore structure-activity relationships (SAR)?

  • Core modifications : Replace the trifluoromethyl group with –CF₂H or –OCF₃ to study electronic effects.
  • Side-chain variations : Introduce α,β-unsaturated ketones for Michael addition reactivity .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

  • HPLC limitations : Co-elution of brominated byproducts (e.g., 3-bromophenylpropanoyl chloride) requires UPLC-MS/MS for resolution .
  • Calibration standards : Use isotopically labeled analogs (e.g., ¹³C-trifluoromethyl) for accurate quantification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(3-Bromophenyl)-3'-trifluoromethylpropiophenone
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3-(3-Bromophenyl)-3'-trifluoromethylpropiophenone

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